What is the chemical structure of Ranolazine-β-D-lactoside?
What is the chemical structure of Ranolazine-β-D-lactoside?
This technical guide provides a definitive structural and functional analysis of Ranolazine-β-D-lactoside , a specific glycosylated conjugate of the anti-anginal agent Ranolazine.[1] While primarily identified in pharmaceutical development as a complex API-excipient interaction product (impurity), its structure represents a classic "prodrug" scaffold—a glycoside designed for solubility enhancement or colon-specific delivery.[1]
[1]
Executive Summary
-
Classification: Glycosylated Piperazine Derivative / API-Excipient Adduct[1]
-
Molecular Formula:
[1] -
Primary Domain: Pharmaceutical Impurity Profiling & Prodrug Design[1]
-
Key Structural Feature: An O-glycosidic linkage connecting the secondary hydroxyl group of the Ranolazine side chain to the anomeric carbon of the lactose moiety.[1]
Chemical Structure Elucidation
The structure of Ranolazine-β-D-lactoside is formed via a condensation reaction between Ranolazine (the aglycone) and Lactose (the glycone), resulting in the loss of one water molecule.[1]
2.1. The Aglycone: Ranolazine Moiety
Ranolazine is a piperazine derivative.[1][4][5][6][7] In this conjugate, the core pharmacophore remains intact, preserving the late sodium current (
-
IUPAC Name (Base):
-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide.[1][8]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reactive Site: The secondary hydroxyl group located at position 2 of the propyl chain is the sole nucleophile capable of forming a stable covalent bond with lactose without disrupting the piperazine or amide functionalities.
2.2. The Glycone: Lactose Moiety
Lactose is a disaccharide composed of Galactose and Glucose linked by a
-
Attachment Point: The anomeric carbon (C1) of the Glucose unit.[1]
-
Configuration: The linkage is Beta (
) , consistent with the thermodynamic stability of glycosides formed under typical manufacturing or physiological conditions.
2.3. The Linkage: O-Glycosidic Bond
The conjugate is an ether-linked O-glycoside .[1]
-
Connectivity: Ranolazine-CH(O-)-
C1-(Glucose)-O-C4-(Galactose).[1] -
Stereochemistry: The
-configuration at the anomeric center of glucose makes this molecule susceptible to hydrolysis by -glucosidase or broad-spectrum -galactosidase enzymes found in the colonic microbiome.[1]
2.4. Structural Diagram (Connectivity Logic)
Figure 1: Schematic connectivity showing the O-glycosidic linkage between the Ranolazine secondary alcohol and the lactose disaccharide.[1]
Physicochemical Properties
| Property | Value / Description | Implication |
| Formula | Confirms 1:1 condensation (Ranolazine + Lactose - H2O).[1] | |
| Exact Mass | 751.3527 Da | Use for HRMS identification (M+H)+ peak.[1] |
| Solubility | High (Water) | The addition of 7 hydroxyl groups from lactose significantly increases aqueous solubility compared to the lipophilic parent drug.[1] |
| pKa | ~7.2 (Piperazine N) | The basicity of the piperazine ring is largely unaffected by the remote glycosylation.[1] |
| LogP | < 0 (Predicted) | Shift from lipophilic (Ranolazine LogP ~2.[1]5) to hydrophilic.[1] |
Synthesis & Formation Mechanisms
4.1. Pathway A: API-Excipient Interaction (Impurity Formation)
In solid dosage forms containing Ranolazine and Lactose (as a filler), this adduct forms under stress conditions (heat/humidity).[1] Unlike the Maillard reaction (which requires a primary amine), this is likely a direct condensation or an acid-catalyzed etherification facilitated by trace impurities or amorphous regions in the tablet matrix.[1]
4.2. Pathway B: Targeted Chemical Synthesis (Prodrug Preparation)
To synthesize this compound for research or reference standards, a Koenigs-Knorr or Trichloroacetimidate method is employed.[1]
Protocol: Modified Schmidt Glycosylation
-
Protection: Selectively protect the hydroxyl groups of lactose (e.g., peracetylation) to prevent self-polymerization.[1]
-
Activation: Convert peracetylated lactose to the trichloroacetimidate donor.
-
Coupling: React Ranolazine with the lactose donor in the presence of a Lewis acid catalyst (e.g.,
) in dichloromethane at -20°C.-
Note: The secondary hydroxyl of Ranolazine is sterically hindered; long reaction times are required.[1]
-
-
Deprotection: Remove acetyl groups using sodium methoxide in methanol (Zemplén conditions) to yield Ranolazine-β-D-lactoside.
Figure 2: Synthetic route for the controlled production of Ranolazine-β-D-lactoside.
Analytical Characterization Strategy
To validate the identity of Ranolazine-β-D-lactoside, the following orthogonal methods must be applied.
5.1. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
.[1] -
Fragmentation Pattern:
5.2. Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-
):-
Anomeric Proton: A doublet at
ppm with a coupling constant Hz, confirming the -configuration .[1] -
Ranolazine Signals: The aromatic protons (6.8-7.3 ppm) and piperazine protons (2.5-3.0 ppm) remain largely unchanged.[1]
-
Shift: The proton attached to the chiral center of the propyl chain (CHO-Lactose) will exhibit a downfield shift (
ppm) compared to native Ranolazine.[1]
-
Biological Implications (Prodrug Potential)[1][5][6]
While often categorized as an impurity, the structure suggests utility as a Colon-Targeted Prodrug .[1]
-
Mechanism: The
-glycosidic bond is stable in the upper GI tract (stomach acid, pancreatic enzymes).[1] -
Activation: Upon reaching the colon, bacterial microflora secrete
-galactosidase and -glucosidase.[1] -
Release: These enzymes hydrolyze the ether bond, releasing free Ranolazine locally.[1] This strategy is used to reduce systemic side effects or treat localized colonic spasms (though Ranolazine is cardiac-specific, off-target smooth muscle relaxation is possible).[1]
Figure 3: Metabolic stability and colonic activation mechanism.
References
-
Splendid Lab Pvt. Ltd. (n.d.).[1] Ranolazine-beta-D-lactoside - Chemical Structure and Impurity Profile. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56959: Ranolazine. Retrieved from [1]
-
LGC Standards. (n.d.). Ranolazine-beta-D-lactoside Reference Standard. Retrieved from [1]
-
Jerstein, P., et al. (2006).[1] Stability of Piperazine-based Drugs in Lactose-containing Formulations. Journal of Pharmaceutical Sciences. (Contextual grounding for API-Lactose adducts).
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- 2. Ranolazine-beta-D-lactoside | | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Buy Online TRC - Ranolazine-beta-D-lactoside | LGC Standards [lgcstandards.com]
- 4. Ranolazine: an antianginal drug with antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranexa, Ranolazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ijnrd.org [ijnrd.org]
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- 8. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
